Hydroquinine hydrobromide

Neurology Muscle physiology Clinical pharmacology

Hydroquinine hydrobromide is the definitive cinchona alkaloid for KCNT1 (Slack) potassium channel research, outperforming quinine, quinidine, and hydroquinidine in patch-clamp blockade potency. Its 8S,9R stereochemistry imparts unique chiral recognition essential for enantioselective HPLC/CE separations and asymmetric thiourea catalysis (up to 99% ee). The hydrobromide salt delivers superior aqueous solubility versus the free base—critical for reproducible electrophysiology and in vivo dosing. For epilepsy translational programs, muscle cramp reference standards, or chiral method development, this compound provides unmatched target engagement and stereochemical fidelity. Request a quote today for ≥98% purity material.

Molecular Formula C20H27BrN2O2
Molecular Weight 407.3 g/mol
CAS No. 85153-19-1
Cat. No. B1221147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroquinine hydrobromide
CAS85153-19-1
Molecular FormulaC20H27BrN2O2
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Br
InChIInChI=1S/C20H26N2O2.BrH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H
InChIKeyBKKQYYLUFOIOJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroquinine Hydrobromide (CAS 85153-19-1): Technical Specifications and Scientific Utility for Research and Industrial Procurement


Hydroquinine hydrobromide (CAS 85153-19-1) is a semi-synthetic cinchona alkaloid derivative with the molecular formula C20H26N2O2·HBr and a molecular weight of 407.34 g/mol [1]. As the hydrobromide salt of dihydroquinine, this compound exists as a white crystalline powder with demonstrated aqueous solubility, optical activity [α]25/D +100° (c = 1.9 in H2O), and a melting range of 180–224 °C . Pharmacologically, hydroquinine functions as a potassium and sodium channel modulator [1], and is classified under the ATC code M09AA01 as an antimalarial agent, melanin synthesis inhibitor, and muscle relaxant [1]. The compound serves as a versatile research tool across electrophysiology, chiral separation chemistry, and asymmetric catalysis applications [1].

Why Hydroquinine Hydrobromide Cannot Be Substituted by Generic Cinchona Alkaloids Without Experimental Validation


Despite sharing a common quinoline core structure with quinine, quinidine, hydroquinidine, and cinchonidine, hydroquinine hydrobromide exhibits distinct physicochemical, stereochemical, and pharmacological properties that preclude direct substitution without rigorous revalidation. Subtle stereochemical differences among cinchona alkaloids produce substantial divergences in ion channel selectivity, chiral recognition, and cardiac safety profiles [1]. The hydrobromide salt form confers enhanced aqueous solubility relative to the free base, altering formulation and bioavailability characteristics . Furthermore, diastereomeric variations between hydroquinine (8S,9R configuration) and hydroquinidine (8R,9S configuration) invert chiral recognition behavior in enantioselective separations and asymmetric catalysis [2]. In electrophysiological studies, hydroquinine demonstrates the strongest KCNT1B channel blockade among tested cinchona alkaloids, a property not shared equally by its structural analogs [3]. These cumulative differences necessitate compound-specific sourcing and validation for any research or industrial application.

Hydroquinine Hydrobromide: Quantitative Comparative Evidence for Research Selection and Procurement Decisions


Hydroquinine Hydrobromide Clinical Efficacy in Muscle Cramp Prevention: Placebo-Controlled Comparative Data

In a randomized, double-blind, placebo-controlled clinical study comparing hydroquinine hydrobromide (300 mg/day oral administration) versus placebo for the prevention of frequent ordinary muscle cramps, hydroquinine hydrobromide produced a mean reduction in muscle cramp frequency of 16.1 cramps during the medication period, corresponding to a 58% decrease relative to baseline [1]. In contrast, the placebo group showed no significant reduction. This effect partially persisted through the wash-out period with a residual 33% reduction (8.9 cramps) [1]. The difference between active drug and placebo was highly significant (Wilcoxon test, p = 0.004) [1].

Neurology Muscle physiology Clinical pharmacology

Hydroquinine as the Most Potent KCNT1B Potassium Channel Blocker Among Cinchona Alkaloids

In a comprehensive patch-clamp electrophysiology study screening thirteen drugs for KCNT1B channel modulation, hydroquinine demonstrated the strongest blocking effect among all cinchona alkaloids tested, with particularly pronounced activity against the F313L gain-of-function mutant channel [1]. The study cloned a novel human KCNT1B channel isoform and conducted molecular docking analyses alongside electrophysiological characterization to compare the pharmacological properties of multiple compounds [1]. Hydroquinine's superior blockade potency distinguished it from other cinchona alkaloids evaluated in the same assay system [1]. The study further validated this finding in vivo, demonstrating that hydroquinine produced an excellent therapeutic effect in an epileptic mouse model bearing the KCNT1 Y777H mutation [1].

Electrophysiology Ion channel pharmacology Epilepsy research

Cardiac Safety Differentiation: Quinidine Exhibits 4.3-Fold Greater QT Prolongation Than Quinine

A direct pharmacokinetic-pharmacodynamic comparison of quinidine and quinine in malaria patients revealed that quinidine produces substantially greater QT interval prolongation than quinine at equivalent plasma concentrations [1]. The mean ratio of change in corrected QT interval to change in plasma concentration (ΔQTc%/ΔCQ) was 3.2%·mg⁻¹·L for quinidine compared to 0.74%·mg⁻¹·L for quinine, representing a 4.3-fold difference (p < 0.001) [1]. Notably, despite plasma quinine concentrations reaching up to 20 mg/L, there was no evidence of cardiotoxicity in quinine-treated patients, whereas quinidine produced considerably greater QT prolongation [1]. Since hydroquinine is the dihydro derivative of quinine (with the vinyl group reduced to ethyl), it is expected to exhibit a cardiac safety profile more closely aligned with quinine than with quinidine, though direct hydroquinine-specific QT data remain limited.

Cardiac pharmacology Safety pharmacology Antimalarial research

Hydrobromide Salt Form Confers Enhanced Aqueous Solubility Versus Free Base Alkaloid

The hydrobromide salt form of cinchona alkaloids demonstrates significantly enhanced aqueous solubility compared to the corresponding free base forms . Quinine hydrobromide exhibits solubility of approximately 1 part in 55 parts of cold water, 1 part in 1 part of boiling water, and 1 part in 0.7 parts of alcohol [1]. In contrast, the free base quinine is practically insoluble in water . This solubility enhancement is attributed to the ionic nature of the hydrobromide salt, which improves dissolution characteristics . The hydrobromic acid component provides improved aqueous dissolution compared to the parent alkaloid while maintaining optical activity [α]25/D +100° (c = 1.9 in H2O) .

Formulation science Pharmaceutical chemistry Analytical chemistry

Hydroquinine Hydrobromide: Evidence-Based Application Scenarios for Research and Industrial Use


KCNT1 Potassium Channel Electrophysiology and Epilepsy Research

Hydroquinine hydrobromide is the cinchona alkaloid of choice for studies investigating KCNT1 (Slack) potassium channel pharmacology, particularly gain-of-function mutations implicated in drug-resistant epilepsy syndromes. Based on direct comparative patch-clamp data demonstrating hydroquinine as the strongest KCNT1B channel blocker among cinchona alkaloids tested [1], researchers should prioritize this compound for in vitro electrophysiological characterization and in vivo epilepsy model studies. The compound's validated efficacy in the KCNT1 Y777H mutant mouse model [1] provides a strong rationale for its use in translational epilepsy research programs.

Muscle Cramp and Neuromuscular Physiology Research

For studies investigating the pathophysiology and pharmacological modulation of skeletal muscle cramping, hydroquinine hydrobromide offers clinically validated efficacy with a well-documented placebo-controlled effect size. The compound produced a 58% reduction in muscle cramp frequency (p = 0.004 vs placebo) at a 300 mg/day oral dose in a randomized controlled trial [1]. This quantitative benchmark enables researchers to establish reference standards for novel anti-cramp agents and to investigate mechanisms of neuromuscular hyperexcitability.

Chiral Separation and Enantioselective Analytical Method Development

Hydroquinine and its derivatives function as effective chiral selectors in non-aqueous capillary electrophoresis and HPLC for the enantioseparation of anionic analytes, including N-protected amino acid derivatives [1]. The 8S,9R stereochemical configuration of hydroquinine provides distinct chiral recognition properties compared to hydroquinidine (8R,9S), enabling method development where specific enantiomer elution order is required [1]. Allyl carbamoylated dihydroquinine derivatives have been specifically validated as chiral selectors under standardized conditions (12.5 mM ammonia, 100 mM octanoic acid in ethanol-methanol 60:40 v/v with 10 mM selector concentration) [1].

Asymmetric Synthesis and Organocatalysis

Hydroquinine serves as a versatile chiral scaffold for the development of organocatalysts and ligands in asymmetric synthesis. Hydroquinine-derived chiral thiourea catalysts, such as those prepared from hydroquinine and L-phenylglycinol, achieve high enantioselectivity (78–99% ee) and excellent diastereoselectivity (up to 99:1) in aza-Henry reactions of isatin-derived ketimines with long-chain nitroalkanes [1]. The hydrobromide salt form facilitates catalyst preparation by improving solubility during synthetic manipulations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroquinine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.